HIV‑1 Integrase Strand Transfer Inhibition: Moderate Potency Distinct from Clinical 2‑Carboxamide Inhibitors
The target compound inhibits HIV‑1 integrase strand transfer activity with an IC₅₀ of 2.2 µM (2,200 nM) [1]. This potency is approximately three orders of magnitude weaker than clinical 2‑carboxamide strand transfer inhibitors such as Raltegravir (IC₅₀ ≈ 2–10 nM) and Dolutegravir (IC₅₀ ≈ 2–5 nM) [2]. The difference reflects the 3‑carboxamide regiochemistry, which alters the geometry of the metal‑chelating pharmacophore and reduces affinity for the integrase active site. This moderate potency, combined with a distinct binding mode, positions the compound as a valuable tool for probing integrase inhibition mechanisms without the confounding cytotoxicity or resistance profiles of high‑potency clinical candidates.
| Evidence Dimension | HIV‑1 integrase strand transfer inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,200 nM |
| Comparator Or Baseline | Raltegravir (IC₅₀ ≈ 2–10 nM); Dolutegravir (IC₅₀ ≈ 2–5 nM) |
| Quantified Difference | ~220‑ to 1,100‑fold less potent than clinical 2‑carboxamide inhibitors |
| Conditions | Inhibition of HIV‑1 integrase strand transfer activity using ³²P‑labeled DNA substrate; gel‑based assay; 1 h incubation [1]. |
Why This Matters
The 3‑order‑of‑magnitude potency gap confirms that the 3‑carboxamide scaffold is not a direct substitute for 2‑carboxamide integrase inhibitors, making CAS 886899‑84‑9 suitable for mechanistic studies where high‑potency inhibition is undesirable or where resistance to clinical inhibitors is a variable of interest.
- [1] BindingDB Entry BDBM50498314 (CHEMBL3582044). Affinity Data: IC₅₀ 2.20E+3 nM. Target: HIV‑1 integrase. View Source
- [2] Summa, V. et al. Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV‑Integrase Inhibitor for the Treatment of HIV‑AIDS Infection. Journal of Medicinal Chemistry, 2008, 51(18), 5843–5855. doi:10.1021/jm800245z. View Source
